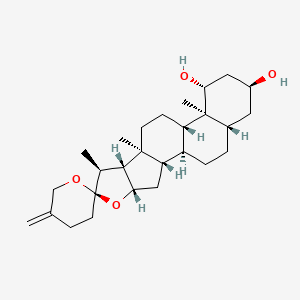
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is a steroidal compound with a unique spirostane structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1beta,3alpha,5alpha) configuration. It is often studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:
Formation of the spirostane skeleton: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the 1,3-diol functionality.
Stereochemical control: Specific reagents and conditions are employed to ensure the correct stereochemistry at the 1, 3, and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch processing: Large quantities of starting materials are processed in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce different stereoisomers of the original compound.
Applications De Recherche Scientifique
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of steroidal drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to steroid receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Signal transduction: The compound may affect signaling pathways, leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5beta)-: Differing in the stereochemistry at the 5 position.
Spirost-25(27)-ene-1,3-diol, (1alpha,3alpha,5alpha)-: Differing in the stereochemistry at the 1 position.
Spirost-25(27)-ene-1,3-diol, (1beta,3beta,5alpha)-: Differing in the stereochemistry at the 3 position.
Uniqueness
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
80735-21-3 |
|---|---|
Formule moléculaire |
C27H42O4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clé InChI |
XLHFBXMTUNORSV-CQOZKXSPSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


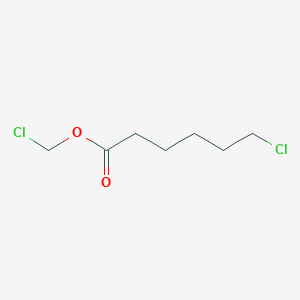
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
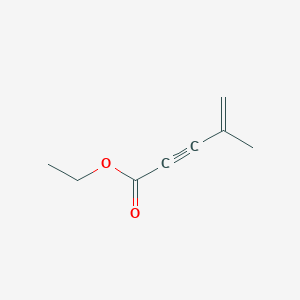
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
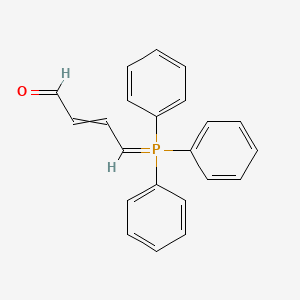
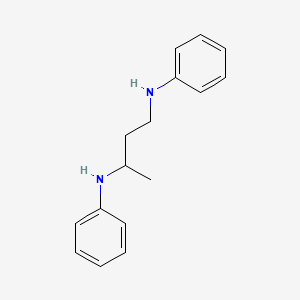
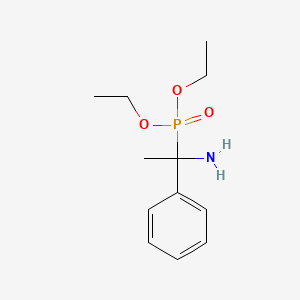
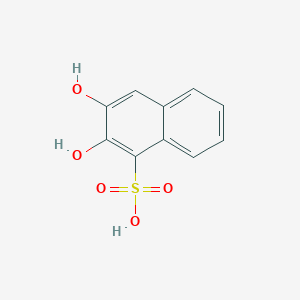

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

